molecular formula C25H28ClN5OS B11268562 (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B11268562
M. Wt: 482.0 g/mol
InChI Key: LDXFRECOUPJAKE-UHFFFAOYSA-N
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Description

3-{4-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a complex organic compound that features a combination of piperazine, piperidine, and pyridazine rings, along with a thiophene group

Preparation Methods

The synthesis of 3-{4-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This involves the reaction of 5-chloro-2-methylphenylamine with piperazine in the presence of a suitable coupling agent.

    Formation of the piperidine derivative: This involves the reaction of the piperazine derivative with piperidine-1-carbonyl chloride.

    Formation of the pyridazine ring: This involves the reaction of the piperidine derivative with a thiophene-containing pyridazine precursor.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-{4-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-{4-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-(THIOPHEN-2-YL)PYRIDAZINE include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C25H28ClN5OS

Molecular Weight

482.0 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C25H28ClN5OS/c1-18-4-5-20(26)17-22(18)29-12-14-31(15-13-29)25(32)19-8-10-30(11-9-19)24-7-6-21(27-28-24)23-3-2-16-33-23/h2-7,16-17,19H,8-15H2,1H3

InChI Key

LDXFRECOUPJAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5

Origin of Product

United States

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